molecular formula C12H19NO2 B13300940 N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine

N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine

Cat. No.: B13300940
M. Wt: 209.28 g/mol
InChI Key: ROTLRZPXWBDYTA-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine is a bicyclic amine derivative featuring a tetrahydrobenzofuran core substituted with a 1-methoxypropan-2-yl group at the 4-position. The compound’s molecular formula is C₁₃H₂₁NO₂, with a molecular weight of 223.31 g/mol.

Structural analysis using crystallographic software (e.g., SHELXL, OLEX2) would reveal conformational details, such as ring puckering of the tetrahydrobenzofuran moiety, which can be quantified using Cremer-Pople parameters . The methoxy group’s orientation may also affect intermolecular interactions in crystalline states.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine

InChI

InChI=1S/C12H19NO2/c1-9(8-14-2)13-11-4-3-5-12-10(11)6-7-15-12/h6-7,9,11,13H,3-5,8H2,1-2H3

InChI Key

ROTLRZPXWBDYTA-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1CCCC2=C1C=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving suitable precursors such as phenols and aldehydes.

    Introduction of the Tetrahydro Structure: The tetrahydro structure is introduced by hydrogenation of the benzofuran ring using catalysts like palladium on carbon under hydrogen gas.

    Substitution with Methoxypropan-2-yl Group: The final step involves the substitution of the amine group with a methoxypropan-2-yl group. This can be achieved through nucleophilic substitution reactions using reagents like methoxypropan-2-yl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxypropan-2-yl chloride in the presence of sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the reagent used.

Scientific Research Applications

N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 1-Methoxypropan-2-yl C₁₃H₂₁NO₂ 223.31 Ether-containing alkyl group; enhances polarity and H-bonding potential.
N-[1-(3-Nitrophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine 3-Nitrophenylethyl C₁₆H₁₈N₂O₃ 286.33 Nitroaromatic group; electron-withdrawing, may reduce solubility and increase reactivity.
N-[3-(Methylsulfanyl)propyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine 3-(Methylsulfanyl)propyl C₁₂H₁₉NOS 225.35 Thioether group; increases lipophilicity and potential metabolic stability.

Physicochemical and Functional Properties

  • Polarity: The target compound’s methoxy group confers higher polarity compared to the nitroaromatic () and thioether () analogues, suggesting better solubility in polar solvents like water or ethanol.
  • Reactivity : The nitro group in ’s compound may participate in redox reactions or act as a leaving group, whereas the thioether in ’s compound could undergo oxidation to sulfoxides/sulfones. The methoxy group in the target compound is relatively inert but may engage in H-bonding.
  • Biological Interactions: Methoxypropan-2-yl’s H-bonding capacity could enhance target binding in biological systems (e.g., enzyme inhibition), while the nitro group might confer antimicrobial or genotoxic properties .

Biological Activity

N-(1-Methoxypropan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₁₃H₁₅N₁O
  • Molecular Weight : 203.27 g/mol

The structure features a benzofuran moiety that is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity

A study evaluated the compound's cytotoxic effects on several human cancer cell lines. The results demonstrated that it possesses significant cytotoxicity, with IC₅₀ values in the low micromolar range. The compound was particularly effective against glioblastoma and neuroblastoma cell lines, showing enhanced efficacy when combined with radiation therapy. For instance:

  • IC₅₀ in U87 glioblastoma cells : 200 nM
  • IC₅₀ in BE neuroblastoma cells : 18.9 nM

This suggests a potential role as a therapeutic agent in treating resistant cancer types .

The mechanism involves the induction of apoptosis and cell cycle arrest in the G2/M phase. Morphological changes observed in treated cells included:

  • Increased nuclear size heterogeneity
  • Disruption of the nuclear envelope

These effects indicate that the compound may interfere with mitotic processes, leading to cell death .

Data Table: Cytotoxicity Profiles

Cell LineIC₅₀ (nM)Sensitivity Comparison
U87 (Glioblastoma)200Lower sensitivity than compound 3
BE (Neuroblastoma)18.9Significantly more sensitive than compound 3

Pharmacokinetics and Biodistribution

The biodistribution studies conducted on animal models showed that the compound has favorable pharmacokinetic properties, including good tissue uptake. This enhances its potential for therapeutic applications, particularly in central nervous system malignancies where effective drug delivery is crucial .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related benzofuran derivatives to explore their biological activities:

  • Synthesis of Methoxy Substituted Derivatives : A series of methoxy-substituted benzofuran derivatives were synthesized and evaluated for their affinities for adenosine receptors (A1 and A2A). These studies suggest that structural modifications can significantly influence biological activity .
  • Antimicrobial Activity : Related compounds have been assessed for antimicrobial properties against various bacterial strains, indicating a broader spectrum of biological activity that could be explored further .

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